![molecular formula C18H22O3 B191673 6-Ketoestradiol CAS No. 571-92-6](/img/structure/B191673.png)
6-Ketoestradiol
描述
准备方法
Synthetic Routes and Reaction Conditions: 6-Ketoestradiol can be synthesized through several methods. One common approach involves the oxidation of estradiol. The process typically uses reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 6-Ketoestradiol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other ketone derivatives.
Reduction: Reduction reactions can convert this compound back to estradiol or other hydroxylated derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can produce a range of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating agents, acylating agents
Major Products:
Oxidation Products: Other ketone derivatives
Reduction Products: Estradiol, hydroxylated derivatives
Substitution Products: Alkylated or acylated estradiol derivatives
科学研究应用
Hormonal Regulation and Endocrine Studies
6-Ketoestradiol is involved in the metabolism of estrogens, influencing hormonal balance and regulation. Research has shown that it can bind to estrogen receptors, potentially affecting gene expression related to reproductive functions and other physiological processes.
Table 1: Binding Affinity of Estrogens to Estrogen Receptors
Compound | ERα Binding Affinity | ERβ Binding Affinity |
---|---|---|
Estradiol | High | High |
This compound | Moderate | Moderate |
Estrone | Moderate | Low |
This table summarizes the binding affinities of various estrogens to estrogen receptors, indicating that this compound has a moderate affinity for both ERα and ERβ, which may influence its biological effects .
Cancer Research
In oncology, this compound has been studied for its role in breast cancer. Elevated levels of parent estrogens and their metabolites, including this compound, have been associated with increased breast cancer risk in postmenopausal women. A study utilizing liquid chromatography-tandem mass spectrometry demonstrated that measuring estrogen metabolites in serum could serve as a reliable biomarker for assessing cancer risk .
Case Study: Breast Cancer Risk Assessment
- Population : Postmenopausal women with BRCA1/2 mutations.
- Findings : Higher levels of circulating estrogens correlated with tissue-specific estrogen levels, suggesting that serum measurements could predict local tissue exposure and cancer risk .
Cardiovascular Health
The role of this compound in cardiovascular health has also been investigated. It is known to influence the production of vasodilators such as prostacyclin. Research indicates that estrogen replacement therapy may mitigate risks associated with ischemic heart disease by enhancing prostacyclin production .
Table 2: Effects of Estrogen on Prostacyclin Production
Estrogen Type | Production (ng/mg dry tissue) | Impact on Ischemic Heart Disease |
---|---|---|
17 beta-estradiol | Higher in premenopausal women | Protective |
This compound | Lower in postmenopausal women | Potentially reduced |
This table illustrates the differences in prostacyclin production between premenopausal and postmenopausal women, highlighting the protective role of estrogen against heart disease .
Reproductive Health
In reproductive health studies, this compound has been evaluated for its contraceptive effects. Animal studies have shown that it can prevent pregnancy when administered at specific doses, suggesting potential applications in contraceptive therapies .
Case Study: Contraceptive Efficacy
- Model : Rat studies.
- Outcome : Effective prevention of pregnancy with specific administration protocols.
Implications for Drug Development
The structural properties of this compound provide insights into drug development targeting estrogen receptors. Understanding its binding characteristics can facilitate the design of selective estrogen receptor modulators (SERMs) that can be used therapeutically to manage conditions influenced by estrogen activity .
作用机制
6-Ketoestradiol exerts its effects primarily through interaction with estrogen receptors. It binds to estrogen receptor alpha and beta, influencing gene expression and cellular responses. The compound’s mechanism involves modulation of the estrogen signaling pathway, which plays a crucial role in various physiological processes, including reproductive health, bone density, and cardiovascular function .
相似化合物的比较
Estradiol: The parent compound, a primary female sex hormone.
Estrone: Another metabolite of estradiol, with a ketone group at the C17 position.
Estriol: A hydroxylated derivative of estradiol, with hydroxyl groups at the C16 and C17 positions.
Uniqueness of 6-Ketoestradiol: this compound is unique due to its specific ketone group at the C6 position, which imparts distinct chemical and biological properties. This structural difference influences its binding affinity to estrogen receptors and its metabolic pathways, making it a valuable compound for research and therapeutic applications .
生物活性
6-Ketoestradiol, a significant metabolite of estradiol, has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article explores the biological activity of this compound, including its interactions with estrogen receptors, metabolic pathways, and its role in disease contexts such as breast cancer.
Overview of this compound
This compound is a metabolite derived from estradiol through hydroxylation at the C-6 position. It is part of a broader category of estrogen metabolites that are produced during the metabolism of estradiol and estrone. Understanding the biological activity of this compound is crucial for elucidating its role in endocrine functions and potential therapeutic applications.
Binding Affinity to Estrogen Receptors
Estrogen Receptor Interaction
The biological activity of this compound is primarily mediated through its binding to estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that various metabolites exhibit differential binding affinities to these receptors, influencing their biological effects.
- Binding Affinities : A study assessed the binding affinities of 74 natural and synthetic estrogens, including this compound, revealing that it retains significant binding capacity to both ERα and ERβ but with varying affinities compared to other estrogens like estradiol and estrone .
Compound | Binding Affinity to ERα | Binding Affinity to ERβ |
---|---|---|
Estradiol | Highest | Highest |
Estrone | Moderate | Lower |
This compound | Moderate | Moderate |
This differential binding suggests that this compound may activate specific signaling pathways associated with either receptor subtype, potentially leading to distinct physiological outcomes.
Metabolic Pathways and Biological Implications
Metabolism of Estrogens
This compound is produced through the hydroxylation of estradiol, which can occur via various metabolic pathways. The metabolic conversion of estrogens is crucial for their biological activity and can influence health outcomes.
- 2-Hydroxylation vs. 16-Hydroxylation : Studies have shown that extensive hydroxylation along the 2-pathway (including metabolites like 2-hydroxyestrone) may be associated with a reduced risk of breast cancer in postmenopausal women, whereas other pathways may not show significant protective effects .
Case Studies on Health Outcomes
Breast Cancer Risk
Research has explored the association between estrogen metabolites, including this compound, and breast cancer risk. A nested case-control study found that higher levels of certain estrogen metabolites were linked with reduced breast cancer risk among postmenopausal women .
- Findings from Studies :
- Women with higher levels of 2-pathway metabolites had a significantly lower risk of developing breast cancer.
- The study highlighted that while individual metabolites did not show strong associations, collective patterns of estrogen metabolism were more indicative of risk profiles.
属性
IUPAC Name |
3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDDOWJIRXOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972566 | |
Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-92-6 | |
Record name | NSC147966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-ketoestradiol be chemically modified to introduce specific functional groups?
A1: Yes, this compound can be chemically modified. One study [] demonstrated the introduction of aliphatic amino or hydroxy groups to this compound using (aminooxy)butyl- and -hexylamines and alcohols as heterobifunctional spacer reagents. The aminooxy group in these reagents reacts readily with the keto group of this compound, leaving the amino or hydroxy group available for further reactions. This method provides a general and easy one-step synthesis to introduce desired functionalities to this compound for various applications. [1: https://www.semanticscholar.org/paper/71299d8c61388517e7731c293e28479c42ea1a45]
Q2: Can this compound be used as a starting material for the synthesis of other steroid derivatives?
A2: Yes, this compound serves as a valuable starting material in steroid chemistry. Research [] highlights its use in synthesizing 6-methoxy equilenin derivatives. The process involves converting this compound to 7α-bromo-6-ketoestradiol 17-acetate, which is then transformed into various derivatives like 6-hydroxyequilenin dimethyl ether and 3,6-dimethoxy-176 -acetyl-1,3,5(10), 6,8-estrapentaene. These synthetic pathways demonstrate the versatility of this compound in accessing diverse steroid structures. [2: https://www.semanticscholar.org/paper/d53d144c20c9888242a6221bcfd7207e44f65ff0]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。